molecular formula C14H12FNO B14113073 N-(4'-Fluorobiphenyl-2-yl)acetamide

N-(4'-Fluorobiphenyl-2-yl)acetamide

Cat. No.: B14113073
M. Wt: 229.25 g/mol
InChI Key: QKTVMAFXXBVYJP-UHFFFAOYSA-N
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Description

2-Acetamino-4’-fluorobiphenyl is an organic compound with the molecular formula C14H12FNO. It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by an acetamino group and another by a fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamino-4’-fluorobiphenyl typically involves the following steps:

Industrial Production Methods

Industrial production methods for 2-Acetamino-4’-fluorobiphenyl are similar to the laboratory synthesis but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Acetamino-4’-fluorobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

2-Acetamino-4’-fluorobiphenyl has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetamino-4’-fluorobiphenyl involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetamino-4’-fluorobiphenyl is unique due to the presence of both an acetamino group and a fluorine atom, which confer specific reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H12FNO

Molecular Weight

229.25 g/mol

IUPAC Name

N-[2-(4-fluorophenyl)phenyl]acetamide

InChI

InChI=1S/C14H12FNO/c1-10(17)16-14-5-3-2-4-13(14)11-6-8-12(15)9-7-11/h2-9H,1H3,(H,16,17)

InChI Key

QKTVMAFXXBVYJP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C2=CC=C(C=C2)F

Origin of Product

United States

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